molecular formula C13H20N2O2 B15243455 N-[4-((1S)-1-Aminoethyl)phenyl](tert-butoxy)carboxamide

N-[4-((1S)-1-Aminoethyl)phenyl](tert-butoxy)carboxamide

Cat. No.: B15243455
M. Wt: 236.31 g/mol
InChI Key: WVQNHLVEDPIIRS-VIFPVBQESA-N
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Description

N-4-((1S)-1-Aminoethyl)phenylcarboxamide is a chiral carboxamide derivative characterized by a tert-butoxy group and a 4-((1S)-1-aminoethyl)phenyl substituent. This compound’s structure combines a bulky tert-butoxy group (enhancing lipophilicity and steric hindrance) with a phenyl-ethylamine moiety (offering hydrogen-bonding and π-π stacking capabilities).

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[4-[(1S)-1-aminoethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

WVQNHLVEDPIIRS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-((1S)-1-Aminoethyl)phenylcarboxamide typically involves the reaction of 4-((1S)-1-Aminoethyl)phenylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-4-((1S)-1-Aminoethyl)phenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-((1S)-1-Aminoethyl)phenyl]carboxylic acid, while reduction could produce N-[4-((1S)-1-Aminoethyl)phenyl]methanol .

Scientific Research Applications

N-4-((1S)-1-Aminoethyl)phenylcarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-4-((1S)-1-Aminoethyl)phenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-4-((1S)-1-Aminoethyl)phenylcarboxamide with analogous carboxamides, focusing on synthesis, stereochemistry, and functional group effects.

Structural Analog: 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

Key Similarities and Differences:

Parameter N-4-((1S)-1-Aminoethyl)phenylcarboxamide 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Core Structure Carboxamide with tert-butoxy and aminoethylphenyl groups Carboxamide with cyclopropane, phenoxy, and tert-butyl groups
Stereochemistry (1S)-configured aminoethyl group Diastereomeric mixture (dr 33:1)
Synthesis Yield Not reported in evidence 67% yield via phenol coupling and cyclopropane functionalization
Functional Groups Tert-butoxy, primary amine Tert-butyl, phenoxy, N,N-diethylamide
Potential Applications Hypothesized in enantioselective drug design Likely intermediate for agrochemicals or rigidified drug scaffolds

Key Observations:

  • The tert-butyl/tert-butoxy groups in both compounds enhance hydrophobicity and metabolic stability. However, the aminoethyl group in the target compound introduces a chiral center and basicity, which may influence receptor binding or solubility.
  • The cyclopropane ring in the analog () confers conformational rigidity, whereas the target compound’s flexible aminoethyl chain could enable dynamic interactions.
  • The high diastereoselectivity (dr 33:1) in the analog’s synthesis contrasts with the target compound’s inherent (1S)-chirality, suggesting divergent synthetic strategies: the former relies on steric control, while the latter may require enantioselective catalysis.

Broader Context: Carboxamide Derivatives in Medicinal Chemistry

Carboxamides with tert-butyl or aromatic substituents are common in drug discovery due to their balanced physicochemical properties. For example:

  • Atorvastatin : Features a tert-butyl group for metabolic stability.
  • Sunitinib : Uses a carboxamide moiety for kinase inhibition.

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